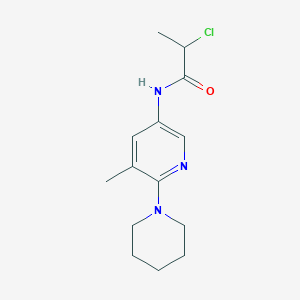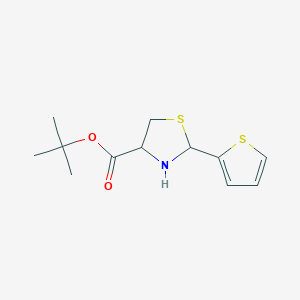
Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom.
準備方法
The synthesis of tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate typically involves the reaction of thiophene derivatives with thiazolidine-4-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency.
化学反応の分析
Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or thiazolidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
科学的研究の応用
Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate can be compared with other similar compounds, such as:
Thiazoles: These compounds also contain a five-membered ring with sulfur and nitrogen atoms but differ in their substitution patterns and biological activities.
Thiophenes: These are aromatic compounds with a sulfur atom in the ring, similar to the thiophene ring in the target compound. They are known for their diverse biological activities and applications in materials science.
Thiazolidines: These compounds share the thiazolidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-12(2,3)15-11(14)8-7-17-10(13-8)9-5-4-6-16-9/h4-6,8,10,13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNXEIIHQPARQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CSC(N1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
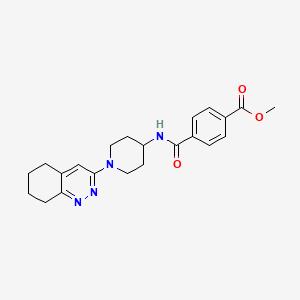

![3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2404809.png)
![N-Spiro[2.3]hexan-5-ylprop-2-enamide](/img/structure/B2404810.png)
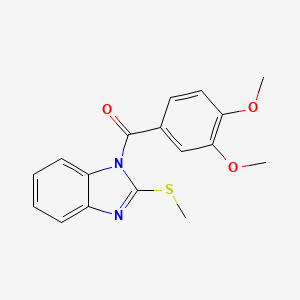
![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)
![6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B2404815.png)
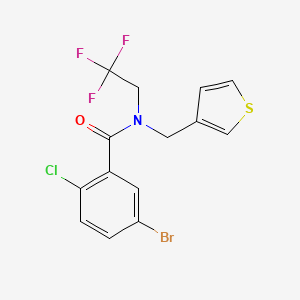

![N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2404823.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide;hydrochloride](/img/structure/B2404826.png)
